Aspartylysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

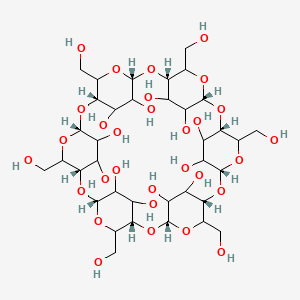

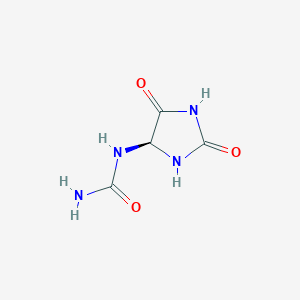

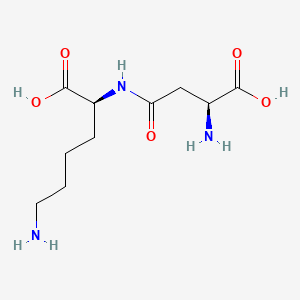

N6-beta-Aspartyllysine, also known as asp-lys or e-(b-aspartyl)lysine, belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. N6-beta-Aspartyllysine is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

Applications De Recherche Scientifique

Magnetic Resonance Spectroscopy in Biomedical Research

Magnetic resonance spectroscopy (MRS) is increasingly used in biomedical research for non-invasive biochemical and biomedical studies. MRS is significant for applications in clinical diagnostics and biomedical sciences, requiring accurate and biochemically relevant data analysis. Aspartylysine plays a role in these studies, especially in the context of advanced quantitative data analysis in the frequency domain (Š. Mierisová & M. Ala-Korpela, 2001).

Polyaminoacids in Macromolecular Prodrugs

Synthetic polyaminoacids like poly(aspartic acid) and polylysine are extensively studied for producing macromolecular prodrugs, particularly in antitumor therapy. These polyaminoacids, including aspartylysine, are used as carriers in drug delivery and targeting, showcasing their potential pharmaceutical applications (G. Cavallaro, G. Pitarresi, & G. Giammona, 2011).

Aspartame and Its Metabolites in Health Research

Aspartame, a compound related to aspartylysine, is studied for its health implications. Research has focused on its metabolism, effects on plasma amino acids, and potential prooxidative effects. These studies provide insights into the biological effects of related compounds like aspartylysine (B. Caballero et al., 1986).

Insulin Aspart in Diabetes Management

Insulin aspart, a rapid-acting insulin analog, is researched for its efficacy in diabetes management. Studies on insulin aspart help understand the pharmacodynamics of similar peptides, including aspartylysine, in metabolic conditions (P. Home et al., 1998).

Nanoparticle Science and Drug Delivery

Research into the cellular uptake and intracellular trafficking of nanoparticles, including those modified with peptides like aspartylysine, is significant in nanomedicine. These studies provide critical insights into the mechanisms of uptake and biological function of nanoparticle-based drug delivery systems (Parisa Foroozandeh & A. Aziz, 2018).

Propriétés

Numéro CAS |

5853-83-8 |

|---|---|

Nom du produit |

Aspartylysine |

Formule moléculaire |

C10H19N3O5 |

Poids moléculaire |

261.28 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-8(14)5-6(12)9(15)16/h6-7H,1-5,11-12H2,(H,13,14)(H,15,16)(H,17,18)/t6-,7-/m0/s1 |

Clé InChI |

VNJVIQOAVBMTIB-BQBZGAKWSA-N |

SMILES isomérique |

C(CC[NH3+])C[C@@H](C(=O)[O-])NC(=O)C[C@@H](C(=O)[O-])[NH3+] |

SMILES |

C(CCN)CC(C(=O)O)NC(=O)CC(C(=O)O)N |

SMILES canonique |

C(CC[NH3+])CC(C(=O)[O-])NC(=O)CC(C(=O)[O-])[NH3+] |

Apparence |

Solid powder |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Asp-Lys aspartyllysine beta-aspartyl-epsilon-lysine N-epsilon-(beta-aspartyl)lysine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.